molecular formula C5H8N2S B13623469 1,4-dimethyl-1H-pyrazole-3-thiol

1,4-dimethyl-1H-pyrazole-3-thiol

Cat. No.: B13623469
M. Wt: 128.20 g/mol
InChI Key: LGPVHYZQWKHZQK-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H-pyrazole-3-thiol is a sulfur-containing heterocyclic compound with a pyrazole ring structure. The presence of sulfur and nitrogen atoms in its structure makes it a versatile compound with potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The compound’s unique chemical properties, such as its ability to form stable complexes with metals and its reactivity towards electrophiles and nucleophiles, make it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-1H-pyrazole-3-thiol can be synthesized through several methodsFor example, the reaction of 3,5-dimethyl-1H-pyrazole with sulfur-containing reagents such as thiourea or hydrogen sulfide can yield this compound under appropriate conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. One-pot multicomponent reactions, which combine several reactants in a single reaction vessel, are often employed to streamline the production process. Catalysts such as transition metals or organocatalysts may be used to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1H-pyrazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding pyrazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and carbon atoms of the pyrazole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dimethyl-1H-pyrazole-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dimethyl-1H-pyrazole-3-thiol involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The sulfur and nitrogen atoms in the compound can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially influencing cellular processes .

Comparison with Similar Compounds

1,4-Dimethyl-1H-pyrazole-3-thiol can be compared with other sulfur-containing pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C5H8N2S

Molecular Weight

128.20 g/mol

IUPAC Name

2,4-dimethyl-1H-pyrazole-5-thione

InChI

InChI=1S/C5H8N2S/c1-4-3-7(2)6-5(4)8/h3H,1-2H3,(H,6,8)

InChI Key

LGPVHYZQWKHZQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(NC1=S)C

Origin of Product

United States

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